molecular formula C18H16ClNO6S2 B2389515 Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-76-9

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2389515
CAS No.: 899725-76-9
M. Wt: 441.9
InChI Key: MPRNUIPFMPFQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfonamide-functionalized benzothiophene derivative characterized by a benzothiophene core substituted with a methyl ester group at position 2 and a sulfamoyl moiety at position 2. This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to the sulfonamide group’s ability to interact with biological targets .

The synthesis of such derivatives typically involves multi-step reactions, starting with functionalization of the benzothiophene scaffold followed by sulfonylation and esterification. Evidence from analogous compounds (e.g., ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, CAS 88626-25-9) suggests that substituent positioning on the phenyl ring and the choice of ester (methyl vs. ethyl) critically influence solubility, metabolic stability, and binding affinity .

Properties

IUPAC Name

methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO6S2/c1-24-13-9-14(25-2)12(8-11(13)19)20-28(22,23)17-10-6-4-5-7-15(10)27-16(17)18(21)26-3/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRNUIPFMPFQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfonamide derivative characterized by a unique benzothiophene core and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene structure, which is known for its diverse biological activities. Its chemical formula is C21H20ClNO6S2C_{21}H_{20}ClNO_6S_2 with a molecular weight of 482.0 g/mol. The presence of the sulfamoyl group is crucial for its biological activity, as it can interact with various enzymes and receptors in biological systems.

PropertyValue
Molecular FormulaC21H20ClNO6S2C_{21}H_{20}ClNO_6S_2
Molecular Weight482.0 g/mol
StructureBenzothiophene Core
Functional GroupsSulfamoyl, Carboxylate Ester

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways. The sulfamoyl group interacts with target proteins, potentially leading to inhibition or modulation of their activity. This interaction suggests that the compound may have therapeutic applications in treating diseases related to enzyme dysregulation.

Inhibition Studies

Recent studies have demonstrated the compound's inhibitory effects on cholinesterases (ChE), which are critical for neurotransmission. For example, compounds structurally similar to this compound have shown significant inhibition against butyrylcholinesterase (BChE) with IC50 values in the low micromolar range . This suggests potential applications in neurodegenerative diseases where cholinesterase inhibition is beneficial.

Cytotoxicity and Cell Viability

In cell-based assays using neuroblastoma cell lines (SH-SY5Y), various analogs of benzothiophenes have been tested for cytotoxic effects. Notably, compounds exhibiting ChE inhibition did not demonstrate cytotoxicity at concentrations that effectively inhibited enzyme activity, indicating a favorable therapeutic window .

Study on Benzothiophene Derivatives

A study investigated several benzothiophene derivatives for their biological activities, focusing on their inhibitory potential against cholinesterases and their effects on cell viability. The results indicated that certain derivatives showed comparable efficacy to standard inhibitors like galantamine while maintaining low toxicity levels .

Comparison with Related Compounds

The following table compares this compound with other related compounds based on their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateSimilar core; different substituentsFocused on variations in enzyme inhibition
Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiopheneEthyl instead of methyl; fluorine substituentAltered pharmacokinetics due to ethyl group
Methyl 5-[(5-chloro-3-methylphenyl)sulfonylamino]-2-hydroxybenzoateDifferent aromatic ring; sulfonamide functionalityInvestigated for distinct therapeutic applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound’s structural analogs differ primarily in (1) the ester group (methyl vs. ethyl), (2) substituent positions on the phenyl ring, and (3) the presence/absence of halogens (e.g., chlorine). Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences vs. Target Compound Source
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) C₁₈H₁₇ClN₂O₆S₂ 464.91 g/mol 5-Cl, 2,4-OCH₃ on phenyl; methyl ester Reference compound
Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₉H₁₉ClN₂O₆S₂ 478.94 g/mol 5-Cl, 2,4-OCH₃ on phenyl; ethyl ester +14.03 g/mol; ethyl ester enhances lipophilicity
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₈H₁₇N₂O₆S₂ 429.46 g/mol 3,4-OCH₃ on phenyl; methyl ester No Cl; altered substituent positioning
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₉H₁₉N₂O₆S₂ 443.48 g/mol 3,5-OCH₃ on phenyl; ethyl ester No Cl; meta-OCH₃ reduces steric hindrance

Key Findings:

Substituent Positioning : The 5-chloro-2,4-dimethoxyphenyl group in the target compound introduces steric and electronic effects distinct from analogs with 3,4-dimethoxy or 3,5-dimethoxy substituents. Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .

Halogen Effects : The absence of chlorine in analogs like methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate reduces molecular weight but may compromise target affinity due to weaker halogen bonding .

Pharmacological Potential

The 5-chloro-2,4-dimethoxy motif may mimic natural ligands, as seen in compounds like celecoxib derivatives .

Preparation Methods

Five-Step Synthesis from Acrylonitrile and Methyl Mercaptoacetate

A Chinese patent (CN101314598B) outlines a cost-effective route starting with acrylonitrile and methyl mercaptoacetate:

Step 1: Chlorination of acrylonitrile with Cl₂ in pyridine/N,N-dimethylpyridine at 0–50°C yields 2,3-dichloropropionitrile.
Step 2: Condensation with methyl mercaptoacetate under NaOCH₃ catalysis produces 2-carboxymethyl-3-aminothiophene.
Step 3: Oxidation with H₂O₂/HCl forms the sulfonyl chloride intermediate.
Step 4: Chlorination using Cl₂/Fe powder in CH₂Cl₂ introduces the 5-chloro substituent.
Step 5: Amination with methylamine aqueous solution yields the final product.

Key Data:

  • Total yield: 11.3%.
  • Advantages: Low-cost starting materials, mild conditions.
  • Limitations: Moderate yield due to multi-step purification.

Benzothiophene Core Formation via Cyclocondensation

An alternative method focuses on constructing the benzothiophene ring first:

  • Cyclocondensation:

    • Substituted o-iodothioanisoles undergo Pd/Cu-catalyzed coupling with terminal alkynes.
    • Electrophilic cyclization with I₂ forms 3-iodobenzothiophenes.
  • Sulfonamide Introduction:

    • Chlorosulfonation of the benzothiophene core at position 3.
    • Reaction with 5-chloro-2,4-dimethoxyaniline in the presence of Et₃N.
  • Esterification:

    • Methylation of the carboxylic acid group using CH₃I/K₂CO₃.

Optimization:

  • Microwave-assisted Sonogashira coupling reduces reaction time to 2 hours.
  • Yield improvement: 68–75% for the sulfonamide step.

Industrial-Scale Optimization

Industrial protocols emphasize purification and scalability:

  • Crystallization: Recrystallization from isopropyl ether enhances purity (>99% by HPLC).
  • Catalyst Recycling: Fe powder in chlorination steps is reused after activation with Cl₂.
  • Solvent Selection: 1,2-Dichloroethane improves solubility during sulfonyl chloride formation.

Comparative Analysis of Methods

Parameter Five-Step Synthesis Cyclocondensation Industrial Process
Starting Materials Acrylonitrile, methyl mercaptoacetate o-Iodothioanisoles, alkynes Pre-formed benzothiophene
Total Yield 11.3% 45–52% 60–68%
Reaction Time 48–72 hours 12–24 hours 24–36 hours
Scalability Moderate Low High
Cost Efficiency High Moderate Low

Mechanistic Insights

Sulfonamide Formation

The sulfamoyl group is introduced via nucleophilic substitution:

  • Chlorosulfonation: SO₂Cl₂ reacts with the benzothiophene core to form the sulfonyl chloride.
  • Amination: 5-Chloro-2,4-dimethoxyaniline attacks the electrophilic sulfur, facilitated by Et₃N.

Key Observation: Excess Et₃N (1.5 eq.) prevents di-sulfonation byproducts.

Steric and Electronic Effects

  • Methoxy Groups: The 2,4-dimethoxy substituents on the phenyl ring enhance solubility and direct electrophilic substitution to the 5-position.
  • Benzothiophene Rigidity: The fused ring system stabilizes the sulfonamide moiety, reducing hydrolysis.

Challenges and Solutions

Byproduct Formation

  • Issue: Di-sulfonation during chlorosulfonation.
  • Solution: Controlled addition of SO₂Cl₂ at −10°C.

Low Yield in Multi-Step Syntheses

  • Issue: Cumulative yield loss across five steps.
  • Solution: Flow chemistry reduces intermediate isolation.

Emerging Technologies

Continuous Flow Synthesis

Recent patents (CN105693569A) describe microreactor systems for:

  • Chlorination with Cl₂ gas (residence time: 2 minutes).
  • Integrated crystallization units for real-time purification.

Advantages: 20% yield increase compared to batch processes.

Q & A

Q. What are the key steps and optimization strategies for synthesizing Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?

The synthesis typically involves:

  • Step 1 : Chlorosulfonation of a thiophene or benzothiophene precursor using chlorosulfonic acid to introduce the sulfamoyl group .
  • Step 2 : Coupling with a substituted aniline (e.g., 5-chloro-2,4-dimethoxyphenylamine) under mild basic conditions (e.g., NaHCO₃) to form the sulfonamide bond .
  • Step 3 : Esterification of the carboxyl group using methanol and catalytic acid (e.g., H₂SO₄). Optimization : Adjust reaction temperature (40–60°C for sulfamoylation), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios (1:1.2 for sulfamoyl chloride:amine) to improve yields (70–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, benzothiophene aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 481.03) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (ester C=O) and 1320–1380 cm⁻¹ (S=O stretching) confirm functional groups .

Q. What are common biological targets for this compound in drug discovery?

This sulfamoyl-benzothiophene derivative is investigated for:

  • Kinase inhibition : Targeting ATP-binding pockets in cancer-related kinases (e.g., EGFR, VEGFR) due to sulfamoyl group interactions .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis enzymes via sulfonamide-protein binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing benzothiophene vs. phenyl protons) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs) to validate assignments .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., sulfamoyl group orientation) .

Q. What strategies are effective in analyzing conflicting biological activity data across studies?

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and consistent assay conditions (pH 7.4, 37°C) to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing chloro with fluoro) to identify pharmacophore requirements .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. How can the sulfamoyl group’s role in target binding be experimentally validated?

  • Site-directed mutagenesis : Modify sulfamoyl-interacting residues (e.g., Lys or Arg in kinase active sites) and measure binding affinity changes via SPR or ITC .
  • Molecular docking : Simulate binding poses (software: AutoDock, Schrödinger) to identify hydrogen bonds between sulfamoyl S=O and protein backbone .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess sulfamoyl contribution to binding .

Q. What in silico approaches predict ADMET properties for this compound?

  • QSAR models : Predict logP (2.8–3.5), solubility (≤10 µM), and CYP450 inhibition (e.g., CYP3A4) using tools like SwissADME or ADMETlab .
  • Molecular dynamics (MD) simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer interactions .
  • Toxicity prediction : Use ProTox-II to estimate hepatotoxicity risk and LD₅₀ values .

Q. How can regioselectivity in derivatization reactions (e.g., sulfamoylation) be evaluated?

  • Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps .
  • Isotopic labeling : Use ³⁵S-labeled reagents to track sulfamoyl group incorporation sites .
  • Computational analysis : Calculate Fukui indices to predict electrophilic attack sites on the benzothiophene core .

Q. How do researchers assess stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40–60°C for 24–72 hours .
  • HPLC monitoring : Quantify degradation products (e.g., hydrolyzed carboxylate) and calculate half-life (t₁/₂) .
  • Arrhenius plot analysis : Estimate activation energy (Eₐ) for thermal decomposition .

Q. How can in vitro and in vivo data discrepancies (e.g., efficacy vs. toxicity) be reconciled?

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate bioavailability (e.g., 30–50% in rodents) with tissue distribution data .
  • Metabolite profiling : Identify active/toxic metabolites (e.g., demethylated derivatives) via LC-MS/MS .
  • Species-specific assays : Compare human vs. animal hepatocyte metabolism to extrapolate clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.